molecular formula C20H31FN2 B5891893 1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine

1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine

Cat. No.: B5891893
M. Wt: 318.5 g/mol
InChI Key: SLYOEZMANLOLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine typically involves the reaction of 2-fluoroaniline with 1-(8-methylnon-7-enyl)piperazine under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological systems and potential as a pharmacological agent.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Receptors, enzymes, or ion channels that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    1-(2-Chlorophenyl)-4-(8-methylnon-7-enyl)piperazine: A compound with a similar structure but different halogen substitution.

    1-(2-Fluorophenyl)-4-(8-methyloctyl)piperazine: A compound with a similar structure but different alkyl chain length.

Uniqueness

1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(8-methylnon-7-enyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31FN2/c1-18(2)10-6-4-3-5-9-13-22-14-16-23(17-15-22)20-12-8-7-11-19(20)21/h7-8,10-12H,3-6,9,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYOEZMANLOLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCCCCN1CCN(CC1)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.